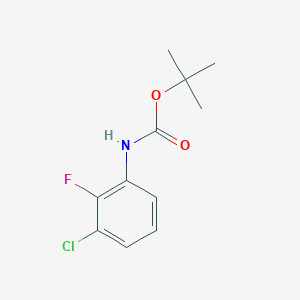
1-(4-(1,1-Difluoroethyl)phenyl)ethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-(4-(1,1-Difluoroethyl)phenyl)ethanamine” is a chemical compound with the molecular formula C10H13F2N . It is used in early discovery research .
Molecular Structure Analysis
The molecular structure of “1-(4-(1,1-Difluoroethyl)phenyl)ethanamine” can be represented by the SMILES stringCC(N)c1ccc(OC(F)F)cc1 . This indicates that the molecule consists of a phenyl ring substituted with a difluoroethyl group and an ethanamine group . Physical And Chemical Properties Analysis
“1-(4-(1,1-Difluoroethyl)phenyl)ethanamine” is a liquid at room temperature . It has a molecular weight of 185.22 .Wissenschaftliche Forschungsanwendungen
Sure! Here is a comprehensive analysis of the scientific research applications of 1-(4-(1,1-Difluoroethyl)phenyl)ethanamine, focusing on six unique fields:
Pharmaceutical Development
1-(4-(1,1-Difluoroethyl)phenyl)ethanamine is being explored for its potential as a pharmaceutical intermediate. Its unique structure, featuring a difluoroethyl group, can be utilized in the synthesis of various therapeutic compounds. This compound’s ability to interact with biological targets makes it a valuable candidate in the development of new drugs, particularly in the areas of central nervous system disorders and anti-inflammatory agents .
Organic Synthesis
In organic chemistry, 1-(4-(1,1-Difluoroethyl)phenyl)ethanamine serves as a versatile building block. Its difluoroethyl group can participate in various chemical reactions, enabling the synthesis of complex organic molecules. Researchers use this compound to develop new synthetic pathways and methodologies, enhancing the efficiency and selectivity of chemical transformations .
Material Science
This compound is also investigated for its applications in material science. Its unique chemical properties make it suitable for the development of advanced materials, such as polymers and coatings. The incorporation of 1-(4-(1,1-Difluoroethyl)phenyl)ethanamine into polymer matrices can improve the thermal stability, mechanical strength, and chemical resistance of the resulting materials .
Agricultural Chemistry
In agricultural chemistry, 1-(4-(1,1-Difluoroethyl)phenyl)ethanamine is studied for its potential as a pesticide or herbicide intermediate. Its ability to disrupt specific biological pathways in pests and weeds makes it a promising candidate for the development of new agrochemicals. Researchers aim to create more effective and environmentally friendly agricultural products using this compound .
Environmental Science
Environmental scientists explore the use of 1-(4-(1,1-Difluoroethyl)phenyl)ethanamine in pollution control and remediation. Its chemical properties allow it to interact with and neutralize certain pollutants, making it useful in the treatment of contaminated water and soil. This application is particularly relevant in the context of developing sustainable and efficient methods for environmental cleanup .
Biochemical Research
In biochemical research, 1-(4-(1,1-Difluoroethyl)phenyl)ethanamine is used as a probe to study enzyme mechanisms and protein interactions. Its unique structure allows it to bind selectively to specific enzymes or proteins, providing insights into their function and behavior. This application is crucial for understanding fundamental biological processes and developing targeted therapies .
Safety and Hazards
Eigenschaften
IUPAC Name |
1-[4-(1,1-difluoroethyl)phenyl]ethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13F2N/c1-7(13)8-3-5-9(6-4-8)10(2,11)12/h3-7H,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMEOQPMJPXNVHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)C(C)(F)F)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13F2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(1,1-Difluoroethyl)phenyl)ethanamine | |
CAS RN |
1551427-73-6 |
Source


|
| Record name | 1-[4-(1,1-difluoroethyl)phenyl]ethan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1S,2S,5R,6S)-2-Amino-2-[(2-methylpropan-2-yl)oxycarbonyl]bicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B2625734.png)


![N-(3-bromophenyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2625738.png)
![3-((5-(isopentylthio)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2625739.png)

![N-[3-(1,1-Dimethyl-3,4-dihydroisoquinolin-2-yl)-3-oxopropyl]prop-2-enamide](/img/structure/B2625744.png)
![2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]-N-propan-2-ylacetamide](/img/structure/B2625745.png)


![7-Amino-2-pyrimidin-2-yl-1,3,4,7,8,8a-hexahydropyrrolo[1,2-a]pyrazin-6-one;dihydrochloride](/img/structure/B2625751.png)
![N-cyclopentyl-2-{[2-(4-fluorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-4-yl]thio}acetamide](/img/structure/B2625754.png)
